molecular formula C18H31N3O3 B4967547 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

Cat. No. B4967547
M. Wt: 337.5 g/mol
InChI Key: NPKTXJLEHPXPRO-UHFFFAOYSA-N
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Description

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of oxadiazoles. This compound has shown potential in various scientific research applications, particularly in the field of medicine.

Mechanism of Action

The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide in lab experiments is its potential as a multifunctional compound. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity and high stability, which make it a suitable candidate for further research.
One of the main limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and to identify its molecular targets. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. One direction is to further investigate its potential as an anti-inflammatory, antioxidant, and anticancer agent. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound. Further research is also needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide involves the reaction of 2-cyclohexylethylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate and ethyl propionate. The final product is obtained by reacting the intermediate with propanoyl chloride. This synthesis method has been reported in various scientific journals.

Scientific Research Applications

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide has shown potential in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has shown potential in the treatment of bacterial and fungal infections.

properties

IUPAC Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-2-23-14-6-13-19-16(22)10-12-18-21-20-17(24-18)11-9-15-7-4-3-5-8-15/h15H,2-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKTXJLEHPXPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCC1=NN=C(O1)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

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